molecular formula C13H16N2O3S B2614483 Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1351643-21-4

Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2614483
CAS No.: 1351643-21-4
M. Wt: 280.34
InChI Key: CUMVVDUOUIFBGC-UHFFFAOYSA-N
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Description

Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the ethoxyethyl and imino groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, methanesulfonic acid (MsOH) under reflux in methanol (MeOH) can be used to facilitate certain steps in the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often incorporate purification steps such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler compound with a similar ring structure but lacking the additional functional groups.

    Benzothiazole: Another related compound with a fused benzene and thiazole ring.

    Indole Derivatives: Compounds with a similar heterocyclic structure but containing nitrogen instead of sulfur.

Uniqueness

Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of ethoxyethyl and imino groups, along with the thiazole ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 3-(2-ethoxyethyl)-2-imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-3-18-7-6-15-10-5-4-9(12(16)17-2)8-11(10)19-13(15)14/h4-5,8,14H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMVVDUOUIFBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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